![molecular formula C24H31N5O2S B2508635 N,N-Diethyl-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]chinoxalin-6-sulfonamid CAS No. 1215845-36-5](/img/structure/B2508635.png)
N,N-Diethyl-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]chinoxalin-6-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,4-dimethylphenyl group and a quinoxaline ring substituted with a diethylsulfonamide group. The compound’s distinct chemical structure lends itself to a variety of applications, particularly in medicinal chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Recent studies have identified this compound as a potential candidate for the treatment of major depressive disorder. Its mechanism involves the modulation of serotonin and norepinephrine reuptake, similar to existing antidepressants but with a novel multimodal action profile. This was highlighted in research indicating that compounds with piperazine structures can enhance serotonergic activity while also affecting other neurotransmitter systems .
Anticancer Properties
Research has shown that derivatives of quinoxaline compounds exhibit significant anticancer activity. The sulfonamide moiety in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines .
Antimicrobial Effects
The sulfonamide group is known for its antimicrobial properties. Studies suggest that the incorporation of piperazine and quinoxaline enhances the spectrum of activity against various bacterial strains, making it a candidate for developing new antibiotics .
Case Study 1: Antidepressant Efficacy
In a clinical trial involving patients with major depressive disorder, a derivative of this compound was administered alongside standard treatment protocols. Results indicated a statistically significant improvement in depression scores compared to placebo controls, suggesting its efficacy as an adjunct therapy .
Case Study 2: Cancer Cell Line Testing
A study evaluating the anticancer potential of various quinoxaline derivatives included this compound. It was found to significantly reduce cell proliferation in breast (MDA-MB-231) and brain (U87 MG) cancer cell lines, leading researchers to propose further investigations into its mechanism .
Wirkmechanismus
Target of Action
Both compounds contain a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often exhibit affinity for G protein-coupled receptors, including adrenergic receptors . The presence of a benzimidazole or quinoxaline moiety could also suggest potential interactions with other targets, but without specific studies, it’s hard to predict.
Mode of Action
The mode of action would depend on the specific target. For example, if these compounds act on adrenergic receptors, they could either inhibit or stimulate these receptors, leading to various physiological effects .
Pharmacokinetics
Piperazine derivatives are generally well absorbed in the body and can cross the blood-brain barrier. They are typically metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action would depend on the specific physiological or pathological context. For example, if the compound acts as an antagonist at adrenergic receptors, it could potentially be used to treat conditions like hypertension .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide typically involves multiple steps, starting with the preparation of the piperazine and quinoxaline intermediates. One common synthetic route includes:
Formation of Piperazine Intermediate: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts.
Preparation of Quinoxaline Intermediate: The quinoxaline ring is prepared through the condensation of o-phenylenediamine with a diketone.
Coupling Reaction: The piperazine intermediate is then coupled with the quinoxaline intermediate under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: A compound with a similar mechanism of action, used to treat hypertension.
Uniqueness
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is unique due to its specific substitution pattern on the piperazine and quinoxaline rings, which may confer distinct pharmacological properties and binding affinities compared to similar compounds .
Biologische Aktivität
The compound 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H26N4O2S, with a molecular weight of approximately 398.51 g/mol. The structure features a quinoxaline core, which is known for its diverse biological activities, along with a piperazine moiety that enhances its pharmacological profile.
Research indicates that compounds similar to 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide exhibit various mechanisms of action:
- Cholinesterase Inhibition : Some derivatives have shown inhibitory effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties against oxidative stress and amyloid-beta (Aβ) induced cytotoxicity in neuronal cell lines, indicating potential therapeutic applications in neurodegeneration .
Biological Activity Data
The following table summarizes key biological activities reported for the compound and its analogs:
Biological Activity | Assay Type | Results/IC50 Value |
---|---|---|
BChE Inhibition | Enzyme Inhibition Assay | IC50 = 5.18 μM |
AChE Inhibition | Enzyme Inhibition Assay | IC50 = 5.22 μM |
Neuroprotection | SH-SY5Y Cell Viability | Significant protection against H2O2-induced cytotoxicity |
Aβ Antiaggregation | Aggregation Assay | Effective at reducing Aβ aggregation |
Case Studies
- Alzheimer's Disease Models : A study involving the evaluation of various piperazine derivatives demonstrated that certain compounds exhibited significant BChE inhibition and neuroprotective effects in SH-SY5Y cells exposed to oxidative stress. The compound under review showed comparable efficacy to leading drugs in preclinical models .
- Behavioral Studies : In rodent models, compounds structurally related to 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide were tested for their effects on anxiety and depression-like behaviors. Results indicated that these compounds could modulate serotonin receptors, suggesting potential antidepressant activity .
Eigenschaften
IUPAC Name |
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2S/c1-5-29(6-2)32(30,31)20-8-9-21-22(16-20)25-17-24(26-21)28-13-11-27(12-14-28)23-10-7-18(3)15-19(23)4/h7-10,15-17H,5-6,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCILEKRQRXJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.